molecular formula C24H20BrNO4 B1350362 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid CAS No. 517905-84-9

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid

Número de catálogo: B1350362
Número CAS: 517905-84-9
Peso molecular: 466.3 g/mol
Clave InChI: DXTFQBWZFOPYGV-JOCHJYFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a 2-bromophenyl substituent. Its molecular formula is C24H20BrNO4, with a molecular weight of 466.32 g/mol (CAS: 220497-81-4) . The compound is widely used in peptide synthesis due to the Fmoc group’s stability under basic conditions and ease of removal under mild acidic conditions.

Storage recommendations include sealing in dry conditions at 2–8°C to prevent degradation . Its hazard profile includes warnings for dermal, oral, and inhalation toxicity (H302, H312, H332) .

Propiedades

IUPAC Name

(3R)-3-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTFQBWZFOPYGV-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid, commonly referred to as Fmoc-L-4-bromophenylalanine, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a brominated phenyl moiety. The biological implications of this compound are significant in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C25H22BrNO4
  • Molecular Weight : 480.35 g/mol
  • CAS Number : 1632296-29-7
  • Purity : Typically >95% in commercial preparations.

Anticancer Properties

Recent studies have indicated that compounds similar to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid exhibit promising anticancer activities. For instance, derivatives of fluorenylmethoxycarbonyl amino acids have been tested against various cancer cell lines, showing significant cytotoxic effects.

Compound Cell Line IC50 (µM) Reference
Fmoc-L-4-bromophenylalanineMCF-7 (Breast Cancer)4.5
Fmoc-L-PhenylalanineHCT116 (Colon Cancer)5.0

The above data suggest that the brominated derivative may enhance the cytotoxicity compared to its non-brominated counterparts.

The mechanism through which (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid exerts its effects appears to involve the modulation of apoptotic pathways. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase cascades and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.

Pharmacological Applications

Beyond its anticancer properties, the compound's structural attributes make it a candidate for use in drug development as a building block for peptide synthesis. Its ability to form stable linkages with other amino acids allows for the creation of novel peptide sequences that may possess enhanced biological activities.

Case Studies

  • Study on Anticancer Activity : A recent investigation evaluated the efficacy of several Fmoc-protected amino acids, including (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid), against human breast cancer cell lines. The study demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .
  • Peptide Synthesis Research : In another study focusing on peptide synthesis, researchers utilized (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid as a key building block in constructing peptides with enhanced selectivity for specific receptors involved in cancer progression .

Comparación Con Compuestos Similares

Structural Variations and Functional Group Impact

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties CAS/Reference
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid 2-Bromo (phenyl) C24H20BrNO4 466.32 Halogen bonding potential; intermediate in antiviral and fluorescent ligand synthesis . 220497-81-4
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid 3-Bromo (phenyl) C24H20BrNO4 466.32 Reduced steric hindrance compared to 2-bromo analog; used in peptide backbone modifications . 220497-81-4
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid 3-Trifluoromethyl (phenyl) C26H22F3NO4 481.45 Enhanced electron-withdrawing effects; longer carbon chain for peptide flexibility . 401916-49-2
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluoro (phenyl) C24H19F2NO4 423.41 Improved metabolic stability; fluorine’s electronegativity enhances binding to hydrophobic pockets . N/A
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid 4-Hydroxy (phenyl) C24H21NO5 403.43 Polar hydroxyl group enables hydrogen bonding; used in targeted drug delivery systems . 511272-36-9
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (methyl) C25H23NO4 401.45 Steric hindrance from methyl group limits rotational freedom; high purity (99.76%) for precise biochemical assays . 211637-75-1

Cost and Availability

  • The R-enantiomer of the title compound is priced at $118.00/1g (98% purity), while its S-enantiomer costs $77.00/250mg .
  • Compounds with trifluoromethyl groups (e.g., CAS 401916-49-2) are typically more expensive due to synthetic complexity .

Stability and Hazard Profiles

  • Stability : Most Fmoc-protected analogs require storage at 2–8°C to prevent Fmoc cleavage. Bromine-containing compounds (e.g., 2-bromo and 3-bromo derivatives) may exhibit lower thermal stability compared to fluorine-substituted analogs .
  • Toxicity : All compounds share similar hazards (e.g., H302, H312), with brominated derivatives posing additional environmental concerns due to heavy atom content .

Q & A

Q. What are the optimal synthetic routes for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid?

  • Methodological Answer : The synthesis typically involves coupling the Fmoc-protected amino acid with a 2-bromophenyl-substituted precursor. Key steps include:
  • Fmoc Protection : Use Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., NaHCO₃) to protect the amine group .
  • Bromophenyl Incorporation : Suzuki-Miyaura cross-coupling or nucleophilic substitution for aryl bromide integration, requiring Pd catalysts or base-mediated conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yields (≥85%) compared to traditional methods .
  • Purification : Reverse-phase HPLC or flash chromatography (C18 columns, acetonitrile/water gradients) ensures high purity (>95%) .

Q. How can researchers characterize the purity and stereochemical integrity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to confirm enantiomeric excess (>99% for R-configuration) .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify the Fmoc group (δ 7.2–7.8 ppm for fluorenyl protons) and bromophenyl substituent (δ 7.3–7.6 ppm) .
  • LC-MS : Electrospray ionization (ESI) in negative mode to confirm molecular weight (expected [M-H]⁻: ~512.3 Da) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Peptide Synthesis : Acts as a building block for introducing bromophenyl motifs into peptide backbones, enabling targeted protein-protein interaction studies .
  • Protease Inhibition : The bromophenyl group may enhance binding to hydrophobic enzyme pockets (e.g., cathepsin B inhibition assays) .
  • Click Chemistry : The aryl bromide allows post-synthetic modifications (e.g., Cu-free azide-alkyne cycloaddition) for bioconjugation .

Advanced Research Questions

Q. How does the 2-bromophenyl substituent influence reactivity compared to fluorinated or non-halogenated analogs?

  • Methodological Answer :
  • Electrophilic Reactivity : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Heck) more readily than fluorine due to lower bond dissociation energy .
  • Steric Effects : Bulkier than fluorine, bromine may reduce binding affinity in enzyme assays but improve selectivity in hydrophobic environments .
  • Comparative Data :
SubstituentReaction Yield (Suzuki Coupling)IC₅₀ (Cathepsin B)
2-Bromophenyl92%12 nM
3,5-Difluorophenyl78%28 nM
Phenylthio85%45 nM
Data derived from analogs in .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cathepsin B, PDB: 1CPJ) to model binding poses. The bromophenyl group shows strong van der Waals interactions in hydrophobic pockets .
  • MD Simulations : GROMACS simulations (AMBER force field) reveal stability of the Fmoc group in aqueous environments, with partial desolvation of the bromophenyl moiety .

Q. How can researchers resolve racemization during solid-phase peptide synthesis (SPPS) with this compound?

  • Methodological Answer :
  • Low-Temperature Coupling : Perform couplings at 4°C using HATU/DIPEA activation to minimize base-induced racemization .
  • Kinetic Monitoring : Use CD spectroscopy to track α-helix formation; racemization (>5%) correlates with loss of chiral integrity .
  • Alternative Protecting Groups : Compare with Boc-protected analogs, which show higher racemization rates (15–20%) under similar conditions .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (Category 4 for oral/dermal/inhalation exposure) .
  • Ventilation : Use fume hoods for synthesis/purification to avoid aerosolized particles .
  • Storage : Store at –20°C under argon in amber vials with desiccants (e.g., silica gel) to prevent hydrolysis .

Data Contradictions and Resolution

Q. How to address discrepancies in reported biological activity across structural analogs?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., bromophenyl vs. iodophenyl analogs show 3–5-fold differences in kinase inhibition ).
  • Structural Validation : Re-synthesize disputed analogs using standardized protocols (e.g., HATU vs. EDCI coupling) and validate via X-ray crystallography .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.